molecular formula C40H80NO10P B12772323 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt CAS No. 300733-63-5

1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt

Cat. No.: B12772323
CAS No.: 300733-63-5
M. Wt: 766.0 g/mol
InChI Key: WFYVYFVKHCDATR-XQYKCTAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt (hereafter referred to as POPG-ammonium) is a synthetic phospholipid characterized by a phosphatidylglycerol (PG) head group, a palmitoyl (16:0) chain at the sn-1 position, and an oleoyl (18:1) chain at the sn-2 position. The ammonium counterion distinguishes it from the more commonly studied sodium salt form of POPG. This lipid is integral to membrane biophysics research, particularly in modeling bacterial membranes due to its anionic charge at physiological pH, which mimics the negatively charged surfaces of bacterial cell membranes . POPG-ammonium is frequently employed in studies involving antimicrobial peptides (AMPs), membrane fusion, and lipid-protein interactions . Its unsaturated oleoyl chain confers fluidity at room temperature, making it suitable for forming stable vesicles and planar bilayers .

Properties

CAS No.

300733-63-5

Molecular Formula

C40H80NO10P

Molecular Weight

766.0 g/mol

IUPAC Name

azanium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate

InChI

InChI=1S/C40H77O10P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);1H3/b18-17-;/t37?,38-;/m1./s1

InChI Key

WFYVYFVKHCDATR-XQYKCTAGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[NH4+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[NH4+]

Origin of Product

United States

Preparation Methods

Esterification Process

  • Reagents: Palmitoyl chloride and oleoyl chloride or their corresponding fatty acids activated by carbodiimides (e.g., DCC)
  • Catalysts: Typically, pyridine or DMAP (4-dimethylaminopyridine) is used to catalyze ester bond formation.
  • Conditions: Reactions are conducted under anhydrous conditions, often at low temperatures (0–5°C) to minimize side reactions.
  • Purification: Post-reaction, the mixture is purified by column chromatography or preparative HPLC to isolate the diacylglycerol intermediate.

Phosphorylation and Headgroup Attachment

  • Phosphorylating Agents: Phosphorus oxychloride (POCl3) or cyclic phosphates are commonly used.
  • Reaction Medium: Anhydrous solvents such as chloroform or dichloromethane under inert atmosphere (nitrogen or argon).
  • Temperature: Typically maintained at 0–25°C to control reaction rate and prevent degradation.
  • Workup: The phosphorylated product is hydrolyzed and neutralized to yield the phosphatidylglycerol structure.

Formation of Ammonium Salt

  • Neutralization: The phosphatidylglycerol free acid is treated with ammonium hydroxide or ammonium bicarbonate in aqueous or mixed solvent systems.
  • Isolation: The ammonium salt precipitates or remains in solution depending on solvent choice; lyophilization or rotary evaporation is used to obtain the dry salt form.
  • Storage: The ammonium salt is stored at -20°C to -80°C to maintain stability, with precautions to avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions

For research applications, the compound is often prepared as stock solutions with precise molarity for reproducibility.

Amount of Compound (mg) Volume of Solvent (mL) for 1 mM Solution Volume of Solvent (mL) for 5 mM Solution Volume of Solvent (mL) for 10 mM Solution
1 1.3054 0.2611 0.1305
5 6.5271 1.3054 0.6527
10 13.0541 2.6108 1.3054

Note: Solvents typically include DMSO, ethanol, or aqueous buffers depending on downstream applications. Heating to 37°C and ultrasonic agitation can improve solubility.

Research Findings on Preparation and Stability

  • Solubility: The ammonium salt form exhibits enhanced solubility in aqueous and mixed solvent systems compared to free acid forms, facilitating its use in liposome and membrane model preparations.
  • Stability: Storage at -80°C is recommended for long-term stability (up to 6 months), while storage at -20°C is suitable for short-term use (up to 1 month). Repeated freeze-thaw cycles degrade the compound.
  • Purity: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses confirm purity levels exceeding 99% in commercial preparations, critical for reproducible biochemical experiments.

Summary Table of Preparation Parameters

Preparation Step Key Reagents/Conditions Notes
Esterification Palmitoyl/oleoyl chlorides, DMAP, pyridine Low temperature, anhydrous conditions
Phosphorylation POCl3 or cyclic phosphates, inert atmosphere Controlled temperature, careful hydrolysis
Ammonium Salt Formation Ammonium hydroxide or bicarbonate Neutralization, lyophilization
Stock Solution Preparation DMSO, ethanol, aqueous buffers Heat and sonication improve solubility
Storage -20°C to -80°C Avoid freeze-thaw cycles

This comprehensive overview synthesizes data from multiple authoritative sources, including chemical suppliers and research databases, to provide a professional and detailed guide on the preparation methods of 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt. The described methods ensure high purity and functional integrity, supporting its broad use in biochemical and pharmaceutical research.

Chemical Reactions Analysis

1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Lung Surfactant Therapy

One of the primary applications of 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) is as a synthetic lung surfactant. It was a key component of Surfaxin, a medication developed to treat infant respiratory distress syndrome (IRDS) by compensating for alveolar surfactant deficiency. The surfactant works by reducing surface tension in the alveoli, thereby preventing their collapse and facilitating easier breathing in neonates .

Drug Delivery Systems

The amphiphilic nature of this compound makes it suitable for use in drug delivery systems, particularly in liposomal formulations. These liposomes can encapsulate hydrophilic drugs and enhance their bioavailability while providing controlled release characteristics. Studies have shown that formulations containing POPG-NH4 can improve the stability and efficacy of therapeutic agents .

Model Membranes

POPG-NH4 is frequently used in the creation of model membranes for studying membrane dynamics and interactions. Its incorporation into lipid bilayers allows researchers to investigate the effects of various factors on membrane fluidity, permeability, and protein interactions .

Interaction Studies

Research has demonstrated that POPG-NH4 interacts with various proteins and peptides, influencing their structural conformation and activity. Such studies are crucial for understanding membrane-associated processes like signaling and transport mechanisms .

Emulsifying Agent

Due to its surfactant properties, 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) serves as an effective emulsifying agent in biochemical assays and formulations. Its ability to stabilize emulsions is beneficial in the formulation of vaccines and other biological products .

Antimicrobial Activity

Recent studies have indicated that phospholipids similar to POPG-NH4 exhibit antimicrobial properties, making them potential candidates for developing new antimicrobial agents or coatings that can inhibit bacterial growth on surfaces .

Data Table: Comparison of Related Phospholipids

Compound NameStructureKey Features
1-Palmitoyl-2-stearoyl-sn-glycero-3-phospho-rac-(1-glycerol)Similar acyl groups but stearic acid instead of oleicMore saturated structure; less fluidity
1-Oleoyl-2-linoleoyl-sn-glycero-3-phospho-rac-(1-glycerol)Contains linoleic acidHigher degree of unsaturation; different biological activity
1-Palmitoyl-2-linoleoyl-sn-glycero-3-phospho-rac-(1-glycerol)Linoleic acid at sn-2 positionUnique interactions with membranes due to different unsaturation

Case Study 1: Surfactant Therapy in Neonates

A clinical study highlighted the effectiveness of Surfaxin (containing POPG-NH4) in improving respiratory outcomes in premature infants suffering from IRDS. The results showed a significant decrease in mortality rates associated with respiratory failure when treated with this surfactant compared to standard therapies .

Case Study 2: Liposomal Drug Formulations

In a research setting, POPG-NH4 was utilized to formulate liposomes encapsulating anticancer drugs. The study demonstrated enhanced drug stability and prolonged circulation time in vivo, leading to improved therapeutic efficacy against tumors compared to free drug administration .

Comparison with Similar Compounds

Head Group and Charge

  • POPG-ammonium vs. POPG-sodium : Both share identical acyl chains and head groups, but the counterion (ammonium vs. sodium) influences solubility and interactions with cationic molecules. The ammonium form may enhance compatibility with fluorescent probes (e.g., NBD-PG) in experimental setups .
  • POPG-ammonium vs. POPC : Phosphatidylcholine (POPC) has a zwitterionic head group, resulting in neutral charge at pH 7, unlike the anionic POPG-ammonium. This difference underpins POPG-ammonium’s preferential binding to cationic AMPs and its utility in bacterial membrane models .
  • POPG-ammonium vs. DPPG : Dipalmitoyl-PG (DPPG) has saturated palmitoyl chains at both sn-1 and sn-2 positions, leading to a higher phase transition temperature (~41°C) compared to POPG-ammonium (~-2°C). DPPG’s rigid structure is used to study phase transitions, while POPG-ammonium’s fluidity supports dynamic membrane processes .

Acyl Chain Composition

  • POPG-ammonium vs. DOPG : Dioleoyl-PG (DOPG) has unsaturated oleoyl chains at both positions, increasing membrane fluidity beyond POPG-ammonium. DOPG is less common in bacterial membrane models but useful in studies requiring high flexibility .

Key Research Findings

Property/Interaction POPG-Ammonium POPG-Sodium POPC DPPG
Charge at pH 7 Negative Negative Zwitterionic Negative
Phase Transition Temp. ~-2°C ~-2°C (inferred) ~-2°C ~41°C
Membrane Fluidity High (due to unsaturated oleoyl chain) High Moderate Low (saturated chains)
Interaction with AMPs Strong binding via electrostatic attraction Similar to ammonium form Weak (neutral charge) Moderate (rigid structure reduces binding)
Applications Antimicrobial studies, fluorescent probes Vesicle formation, bilayer stability Eukaryotic membrane models Phase transition studies

Case Studies Highlighting Functional Divergence

Antimicrobial Peptide Binding : POPG-ammonium’s anionic charge drives electrostatic interactions with cationic AMPs like magainin 2 and MSI-78, mimicking bacterial membrane targeting. In contrast, POPC’s zwitterionic head group shows negligible binding .

Vesicle Stability : POPG-ammonium is often mixed with POPC (e.g., 70:30 POPG:POPC) to stabilize vesicles while retaining bacterial membrane mimicry. Pure POPG-ammonium vesicles are less stable due to charge repulsion .

Membrane Fluidity Modulation : Local anesthetics like QX-314 reduce membrane rigidity in POPG-ammonium bilayers, a property exploited to study anesthetic mechanisms .

Biological Activity

1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt, commonly referred to as POPG (Palmitoyloleoyl-phosphatidylglycerol), is a synthetic phospholipid primarily recognized for its role as a lung surfactant. It has been utilized in clinical settings for the treatment of infant respiratory distress syndrome (IRDS) and is notable for its surfactant properties that help reduce surface tension in the alveoli, thereby preventing collapse during respiration. This article explores the biological activities, mechanisms of action, and relevant research findings associated with this compound.

  • Chemical Formula : C₄₀H₇₆NO₁₀P
  • Molecular Weight : Approximately 749.02 g/mol
  • CAS Number : 268550-95-4
  • Synonyms : 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, POPG

1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) functions by mimicking the natural surfactant produced in the lungs. Its primary mechanism involves:

  • Reduction of Surface Tension : By forming a monolayer at the air-liquid interface in the alveoli, it reduces surface tension, which is crucial for maintaining lung stability and function.
  • Prevention of Alveolar Collapse : By lowering surface tension, it prevents atelectasis (collapse of alveoli), facilitating better gas exchange and improving oxygenation in patients with respiratory distress.

Biological Activity

The biological activity of POPG has been studied extensively, particularly in neonatal care. Key findings include:

Case Studies and Research Findings

  • Infant Respiratory Distress Syndrome (IRDS)
    • A clinical study demonstrated that administration of 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) significantly improved oxygenation and reduced the need for mechanical ventilation in premature infants suffering from IRDS. The study reported a marked decrease in mortality rates associated with respiratory failure due to surfactant deficiency .
  • Surfactant Replacement Therapy
    • Research indicates that synthetic surfactants containing POPG are effective alternatives to natural surfactants. In a randomized controlled trial, infants treated with POPG-based surfactants showed improved lung function parameters compared to those receiving standard care .
  • Mechanistic Studies
    • In vitro studies have shown that POPG enhances the stability of lipid membranes under stress conditions, suggesting potential applications beyond pulmonary medicine, such as in drug delivery systems where membrane integrity is crucial .

Comparative Efficacy

The following table summarizes comparative studies on the efficacy of POPG against other surfactants used in clinical settings:

Surfactant TypeEfficacy MeasureOutcome
Natural SurfactantOxygenation IndexHigher improvement observed
Synthetic Surfactant (POPG)Mechanical Ventilation RequirementReduced by 30%
Control GroupMortality RateHigher compared to both treatment groups

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing and characterizing 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (POPG) ammonium salt?

  • Synthesis : POPG is typically synthesized via enzyme-catalyzed esterification to ensure positional specificity of palmitoyl (16:0) and oleoyl (18:1) acyl chains at the sn-1 and sn-2 positions, respectively. The sn-3 position is occupied by phospho-rac-(1-glycerol) .
  • Characterization :

  • Purity : Assessed by thin-layer chromatography (TLC) with ≥97% purity criteria .
  • Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) validate acyl chain positions and phosphate group orientation .
  • Critical micelle concentration (CMC) : Measured using fluorescence assays with pyrene as a probe to determine lipid self-assembly behavior .

Q. How can POPG ammonium salt be incorporated into liposomal membranes for permeability studies?

  • Liposome preparation :

Dissolve POPG in chloroform/methanol (9:1 v/v) and evaporate to form a lipid film.

Hydrate with buffer (e.g., Tris-HCl, pH 7.4) and extrude through polycarbonate membranes (100 nm pores) to form unilamellar vesicles .

  • Permeability assays : Use fluorescent markers (e.g., calcein) encapsulated in liposomes. Measure leakage kinetics under varying pH or ionic conditions to model membrane stability .

Advanced Research Questions

Q. How do POPG-containing membranes interact with antimicrobial peptides (AMPs), and what methodological approaches are used to study these interactions?

  • Model membrane systems : POPG is mixed with zwitterionic lipids (e.g., POPC) to mimic bacterial membranes. Typical ratios are 3:1 POPG:POPC to reflect anionic lipid enrichment .
  • Techniques :

  • Circular dichroism (CD) : Monitors secondary structural changes in AMPs (e.g., α-helix formation) upon binding to POPG vesicles .
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics and affinity constants (e.g., KD) between peptides and POPG bilayers .
  • Fluorescence anisotropy : Assesses membrane fluidity changes induced by peptide insertion .

Q. What analytical methods are recommended to quantify POPG degradation products in liposomal formulations?

  • Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) :

  • Sample preparation : Extract degraded lipids (e.g., lyso-POPG) using Bligh-Dyer extraction.
  • Quantification : Use internal standards (e.g., deuterated POPG) for precise measurement of oxidation or hydrolysis products .
    • Data interpretation : Degradation rates are calculated using first-order kinetics, with temperature and pH as critical variables .

Q. How does the acyl chain composition of POPG influence bilayer stability and phase behavior?

  • Differential scanning calorimetry (DSC) : Measures phase transition temperatures (Tm). POPG’s unsaturated oleoyl chain (18:1) lowers Tm compared to saturated analogs, enhancing membrane fluidity at physiological temperatures .
  • Molecular dynamics (MD) simulations : Predicts lateral pressure profiles and acyl chain packing defects, which correlate with membrane permeability and protein insertion efficiency .

Key Considerations for Experimental Design

  • Contradiction handling : Discrepancies in phase behavior data (e.g., Tm variations) may arise from differences in hydration buffers or lipid ratios. Always report buffer composition and lipid mixing protocols .
  • Advanced applications : POPG’s anionic nature makes it ideal for studying protein-membrane electrostatics (e.g., HIV gp41 fusion peptides) using solid-state NMR or neutron reflectometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.